molecular formula C9H7ClN2O2 B1424184 methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate CAS No. 1190310-67-8

methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate

Cat. No. B1424184
M. Wt: 210.62 g/mol
InChI Key: ABFXVHXUEKWWBD-UHFFFAOYSA-N
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Description

“Methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate” is a chemical compound with the empirical formula C7H5ClN2 . It is a member of the pyrrolopyridine family, which are important structural motifs found in numerous bioactive molecules .


Molecular Structure Analysis

The molecular structure of “methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate” is characterized by a pyrrolopyridine core, which is a fused ring system consisting of a pyrrole ring and a pyridine ring . The compound also has a chlorine atom at the 3-position and a carboxylate group at the 5-position of the pyrrolopyridine core .

Scientific Research Applications

Synthesis and Derivatives

One of the primary scientific research applications of this compound involves its role in the synthesis of various heterocyclic compounds. For instance, Bencková and Krutošíková (1997) demonstrated the synthesis of pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylic acids and their derivatives, showcasing a complex process that involves multiple steps including cyclization and hydrolysis, highlighting the compound's utility in generating novel structures M. Bencková, A. Krutošíková, 1997. Similarly, research by Roy, Boisvert, and Leblanc (2007) focused on the preparation of substituted 5-aziandoles, including the synthesis of methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate, through processes involving azidopyridines and carboxylates, emphasizing the compound's relevance in creating substituted azaindoles P. Roy, Michel Boisvert, Y. Leblanc, 2007.

Chemical Reactions and Transformations

The research also extends to exploring the reactions and transformations involving this compound. For example, the work by Krutošíková, Krystofova-Labudova, and Dandárová (2001) on the synthesis and reactions of 4-oxiranylmethylfuro[3,2-b]pyrroles and their benzo derivatives, including methyl 4-oxiranylmethyl-4H-furo[3,2-b]pyrrole-5-carboxylates, demonstrates the compound's potential in generating N-2-hydroxy-3-heteroaminopropyl-substituted compounds through oxirane ring opening A. Krutošíková, L. Krystofova-Labudova, M. Dandárová, 2001.

Applications in Novel Molecule Synthesis

Further illustrating the compound's application in scientific research, Moloney (2001) reported on the synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate as part of a research program targeting novel molecules with potential anti-inflammatory properties, indicating the broader pharmacological interest in derivatives of methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate G. P. Moloney, 2001.

Future Directions

Pyrrolopyridines, including “methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate”, are important structural motifs in numerous bioactive molecules . Therefore, the development of robust synthetic routes enabling the incorporation of various functional groups on the pyrrolopyridine scaffold is highly needed in medicinal and agricultural chemistry . This will allow for the exploration of the structure-activity relationships of these compounds and the development of new therapeutics and agrochemicals .

properties

IUPAC Name

methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)7-3-2-6-8(12-7)5(10)4-11-6/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABFXVHXUEKWWBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C1)NC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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